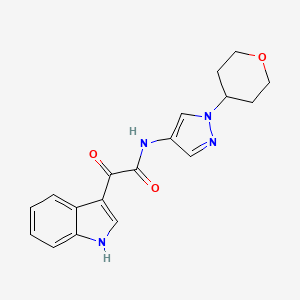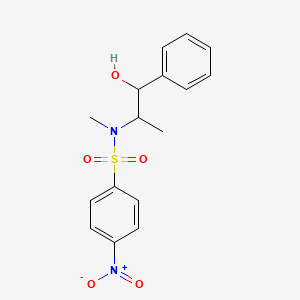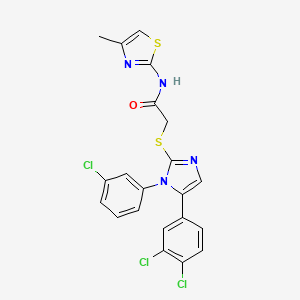
2-(1H-indol-3-yl)-2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1H-indol-3-yl)-2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide” is a complex organic molecule that contains several functional groups, including an indole, a pyrazole, a tetrahydropyran, and an acetamide . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The indole and pyrazole rings are aromatic, which may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the acetamide group could undergo hydrolysis, and the indole could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Characterization
Novel Coordination Complexes
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, which show significant antioxidant activity. These complexes are characterized through infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry, revealing insights into their structural properties and potential applications in material science (Chkirate et al., 2019).
Unexpected Synthesis of Derivatives
The synthesis of novel 2-pyrone derivatives, including acetamide variants, showcases the flexibility and unexpected pathways in organic synthesis, providing new avenues for the creation of compounds with potential therapeutic applications (Sebhaoui et al., 2020).
Biological Activity and Therapeutic Potential
Antimicrobial Agents
The design and synthesis of heterocyclic compounds incorporating the antipyrine moiety, including acetamide derivatives, have shown promising antimicrobial activities. These findings suggest potential applications in developing new therapeutic agents targeting various microbial infections (Aly et al., 2011).
Anti-Inflammatory and Antitumor Activity
Indole acetamide derivatives have been explored for their anti-inflammatory properties through molecular docking analysis. Additionally, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives of antipyrine have shown antitumor activity, underscoring the potential of acetamide compounds in medicinal chemistry and pharmacology (Al-Ostoot et al., 2020); (Albratty et al., 2017).
Material Science and Catalysis
- Oxa-Pictet-Spengler Cyclization: The study of 2-trimethylsilanyl tryptophols through silicon-directed oxa-Pictet-Spengler cyclizations highlights the synthesis of tetrahydro-pyrano[3,4-b]indoles, revealing applications in material science and organic synthesis (Zhang et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(15-10-19-16-4-2-1-3-14(15)16)18(24)21-12-9-20-22(11-12)13-5-7-25-8-6-13/h1-4,9-11,13,19H,5-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUWKORXARQUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)
![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)


![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)
![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)
![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2966946.png)
methanone](/img/structure/B2966947.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2966950.png)

